2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride
Overview
Description
2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride is a chemical compound with the molecular formula C7H8Cl2N2O. It has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride typically involves the reaction of 2-chloropyridine with ethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the desired product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of advanced equipment and techniques to control temperature, pressure, and other parameters, ensuring consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The chlorine atom in the pyridine ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, such as oxides, amines, and substituted pyridines .
Scientific Research Applications
2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other industrial products.
Mechanism of Action
The mechanism of action of 2-Amino-1-(2-chloropyridin-3-yl)ethan-1-one hydrochloride involves its interaction with specific molecular targets and pathways in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in key biochemical processes .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-amino-1-(2-chloropyridin-3-yl)ethanone;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2O.ClH/c8-7-5(6(11)4-9)2-1-3-10-7;/h1-3H,4,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXGBZVDXJIGTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)Cl)C(=O)CN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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